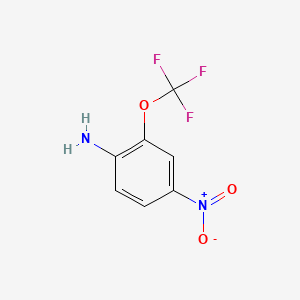

4-Nitro-2-(trifluoromethoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

4-Nitro-2-(trifluoromethoxy)aniline is a key intermediate in the production of certain pharmaceuticals. It can be synthesized from 4-(Trifluoromethoxy)aniline . It undergoes diazotization and coupling with N-hydroxyalkylamino-5-napthols, pyrazolones and naptholsulphonic acids .Molecular Structure Analysis

The molecular formula of 4-Nitro-2-(trifluoromethoxy)aniline is C7H5F3N2O3 . The average mass is 222.121 Da .Chemical Reactions Analysis

4-Nitro-2-(trifluoromethyl)aniline undergoes diazotization and coupling with N-hydroxyalkylamino-5-napthols, pyrazolones and naptholsulphonic acids . It can be used in the synthesis of monoazo dyes .Wissenschaftliche Forschungsanwendungen

Spectroscopic Studies and Molecular Analysis :

- Saravanan, Balachandran, and Viswanathan (2014) conducted a spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline (a compound closely related to 4-Nitro-2-(trifluoromethoxy)aniline), utilizing Fourier transform infrared (FT-IR) and FT-Raman spectra. Their study focused on the vibrational, structural, thermodynamic characteristics, and electronic properties of the compound, highlighting its potential in molecular and electronic property analysis (Saravanan, Balachandran, & Viswanathan, 2014).

Detection in Biological Material :

- Shormanov, Andreeva, and Omel'chenko (2016) explored the detection of 4-nitro-3-(trifluoromethyl)-aniline in biological material, proposing a method for its extraction and separation from biological fluids and tissues. This study is significant for toxicological analyses and forensic science (Shormanov, Andreeva, & Omel'chenko, 2016).

Chromatographic Analysis :

- Nageswari et al. (2011) developed a gas chromatography (GC) method for the separation and quantification of related impurities in 4-(trifluoromethoxyAniline), which is a key intermediate in the production of certain pharmaceuticals. This research highlights the compound's role in quality control and pharmaceutical manufacturing processes (Nageswari et al., 2011).

Synthesis of Electrochromic Materials :

- Li, Liu, Ju, Zhang, and Zhao (2017) focused on the synthesis and characterization of novel electrochromic materials employing nitrotriphenylamine unit as the acceptor and different thiophene derivatives as the donor, demonstrating the utility of compounds like 4-Nitro-2-(trifluoromethoxy)aniline in advanced material science (Li, Liu, Ju, Zhang, & Zhao, 2017).

Catalytic Applications :

- Shu, Chan, Xie, Shi, Tang, and Gao (2017) investigated the use of functionalized nitroarenes, including derivatives of 4-Nitro-2-(trifluoromethoxy)aniline, in catalytic processes for the hydrogenation of nitroarenes to anilines. This research is relevant for the chemical industry, especially in the synthesis of fine chemicals (Shu, Chan, Xie, Shi, Tang, & Gao, 2017).

Pharmaceutical Research :

- Navacchia, Fraix, Chinaglia, Gallerani, Perrone, Cardile, Graziano, Capobianco, and Sortino (2016) reported the synthesis of bioconjugates with anticancer activity, incorporating 4-nitro-2-(trifluoromethyl)aniline derivatives. This study is significant for the development of novel potential photochemotherapeutics (Navacchia et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-nitro-2-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)15-6-3-4(12(13)14)1-2-5(6)11/h1-3H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDBXRVBNGKCDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719925 |

Source

|

| Record name | 4-Nitro-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-2-(trifluoromethoxy)aniline | |

CAS RN |

1261753-88-1 |

Source

|

| Record name | 4-Nitro-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572588.png)